1-Hydroxyindole-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1-hydroxyindole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-6-7-5-10(12)9-4-2-1-3-8(7)9/h1-6,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGICCHVXAZFEQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457871 | |
| Record name | 1H-Indole-3-carboxaldehyde, 1-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67282-51-3 | |
| Record name | 1H-Indole-3-carboxaldehyde, 1-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Hydroxyindole 3 Carbaldehyde and Its Derivatives
Direct Formylation Strategies for Indole (B1671886) Systems
Direct formylation of the indole nucleus at the C3 position is a common and effective method for introducing the carbaldehyde group. The Vilsmeier-Haack reaction is a widely employed technique for this transformation. bhu.ac.inijpcbs.com This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF), to effect the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.com In the context of 1-hydroxyindoles, the Vilsmeier-Haack reaction on 1-acetoxyindole (B3353459) has been shown to yield 1-hydroxyindole-3-carbaldehyde, alongside 2-chloroindole-3-carbaldehyde. rsc.org Similarly, the formylation of 1-methoxyindole (B1630564) using this method provides the corresponding 1-methoxyindole-3-carbaldehyde (B1618907). rsc.org
Another approach to direct formylation is the Duff reaction, which employs hexamine as the formyl source and is particularly effective for phenols and other electron-rich aromatic systems. wikipedia.orgchem-station.com While generally considered inefficient, modifications to the Duff reaction have been explored to improve yields. ecu.eduuni.edu The reaction typically proceeds with formylation occurring ortho to an activating group, which makes it a potential, though less common, strategy for appropriately substituted indoles. wikipedia.org
The choice of formylation strategy can be influenced by the substituents already present on the indole ring. For instance, the Vilsmeier-Haack formylation of 4-(2-aryl-2-oxoethyl)-5-nitrophthalonitriles, followed by reduction, has been utilized to synthesize 3-acyl-1-hydroxy-1H-indole-5,6-dicarbonitriles. researchgate.net
Oxidative Synthesis Routes from Indole Precursors
Oxidative methods provide an alternative pathway to this compound and its derivatives. One such approach involves the oxidation of indolines (2,3-dihydroindoles). For instance, the oxidation of indoline (B122111) with hydrogen peroxide in the presence of sodium tungstate (B81510) (Na₂WO₄) yields 1-hydroxyindole (B3061041). nih.gov This N-hydroxyindole can then be further functionalized.
Another strategy involves the oxidation of the indole nitrogen itself. It is proposed that oxidation initially occurs at the nitrogen atom, leading to the formation of 1-hydroxyindoles. clockss.org These compounds, while often unstable in vitro, can serve as precursors to more stable derivatives like 1-methoxyindoles through subsequent methylation. clockss.org
Reductive Cyclization Approaches for N-Hydroxyindole Formation
Reductive cyclization of ortho-substituted nitroaromatic compounds is a powerful and general method for the synthesis of the N-hydroxyindole core. researchgate.net This strategy typically involves the intramolecular cyclization of an intermediate generated from the reduction of a nitro group.
A notable example is the lead-promoted intramolecular reductive cyclization of o-nitrobenzyl ketones and aldehydes under transfer hydrogenation conditions, which produces N-hydroxyindoles in high yields. acs.orgnih.govacs.org This method has been successfully applied to a two-step synthesis of 1-methoxyindole-3-carboxaldehyde from commercially available 2-nitromalondialdehyde. acs.org Other reducing agents like zinc in the presence of ammonium (B1175870) chloride, or catalytic hydrogenation with palladium on carbon, have also been employed for the reduction of o-nitrobenzyl ketones or aldehydes to N-hydroxyindoles, although these methods can sometimes be low-yielding or have limited functional group tolerance. acs.org
The reduction of 6-substituted trans-β-dimethylamino-2-nitrostyrenes with reagents such as aqueous titanium(III) chloride or zinc in aqueous ammonium chloride provides a route to various 4-substituted 1-hydroxyindoles. jst.go.jp The stability of these products is influenced by the nature of the substituent at the 4-position, with electron-withdrawing groups enhancing stability. jst.go.jp Similarly, the reduction of 2-nitrophenylacetaldehyde can yield the unstable 1-hydroxyindole, which can be trapped as the more stable 1-acetoxyindole. rsc.org
More recently, the use of stannous chloride (SnCl₂) as a catalyst for the reduction of compounds like 2-nitrocinnamic acid and 2-nitrophenyl pyruvic acid has been shown to produce hydroxyindole derivatives through an intramolecular elimination cyclization process. nih.gov
Derivatization and Functionalization of Indole Nuclei
Once the this compound scaffold is formed, it can be further modified through various derivatization and functionalization reactions. The N-hydroxy group can be alkylated to form N-alkoxy derivatives. For example, N-hydroxyindole can be treated with an alkyl halide and a base like sodium hydride to produce N-alkoxyindoles. nih.gov This N-alkoxy derivatization has been shown to potentially increase the biological efficacy of related compounds like indole-3-carbinol. nih.gov
The C3-formyl group is also a versatile handle for further transformations. It can be reduced to a hydroxymethyl group, which can then be subjected to further reactions. nih.gov The aldehyde can also participate in condensation reactions, such as the Claisen-Schmidt condensation with acetophenones to form indolyl chalcones. tandfonline.comresearchgate.net
Furthermore, the indole nucleus itself, particularly at positions C4 to C7, can be functionalized, although this is generally more challenging than functionalization at C2 or C3. nih.gov Directed C-H functionalization strategies, often employing directing groups at the nitrogen, have been developed to achieve site-selective arylation, olefination, acylation, and other transformations on the benzene (B151609) ring of the indole. nih.gov
Mechanochemical Synthesis Techniques for Indole Derivatives
Mechanochemistry, which involves inducing reactions through mechanical force, has emerged as a green and efficient alternative to traditional solution-phase synthesis. mdpi.com This solvent-free approach can lead to high yields in shorter reaction times. tandfonline.com
In the context of indole derivatives, mechanochemical methods have been successfully applied to the synthesis of N-substituted indole-3-carboxaldehyde (B46971) oximes from the corresponding aldehydes with high conversion rates. mdpi.com The Fischer indole synthesis, a classic method for constructing the indole ring, has also been adapted to a mechanochemical protocol, allowing for the synthesis of a variety of indole derivatives from arylhydrazines and carbonyl compounds in a solvent-free manner. rsc.org Additionally, mechanochemical Claisen-Schmidt condensation has been used to prepare indole hybrid chalcones from 1-methylindole-3-carboxaldehyde and substituted acetophenones. tandfonline.comresearchgate.net The synthesis of spiro[indole-pyrrolidine] derivatives has also been achieved under mechanochemical conditions. nih.gov
Enantioselective and Diastereoselective Synthetic Pathways for Chiral Derivatives
The development of enantioselective and diastereoselective methods for the synthesis of chiral indole derivatives is of great importance due to the prevalence of such structures in pharmaceuticals and natural products. rsc.org Asymmetric catalysis, using either metal complexes or organocatalysts, has been a key strategy in this area. rsc.org
Chiral phosphoric acids have emerged as powerful catalysts for the enantioselective functionalization of indoles. snnu.edu.cn They have been used in the atroposelective arylation of indoles with azoarenes to generate axially chiral N-arylindoles. snnu.edu.cn
Copper hydride (CuH) catalysis has been employed for the ligand-controlled regiodivergent synthesis of N- and C3-alkylated chiral indoles from electrophilic N-(benzoyloxy)indoles. acs.org By choosing the appropriate phosphine (B1218219) ligand, the reaction can be directed to selectively produce either the N- or C3-alkylated product with high enantioselectivity. acs.orgnih.gov
Furthermore, enantioselective Friedel-Crafts reactions of hydroxyindoles with isatins, catalyzed by chiral urea (B33335) derivatives, have been developed to produce chiral 3,3'-disubstituted oxindoles. mdpi.com Cascade reactions, such as the Michael/lactonization of 3-hydroxyoxindoles with α,β-unsaturated acyl phosphonates catalyzed by squaramides, have also proven effective for the synthesis of chiral spirocyclic oxindole-lactone derivatives with excellent diastereoselectivity and enantioselectivity. oaepublish.com
Chemical Reactivity and Transformation Mechanisms of 1 Hydroxyindole 3 Carbaldehyde
Electrophilic Substitution Reactions on the Indole (B1671886) Core
The introduction of a hydroxyl group at the N1 position of the indole ring significantly influences its reactivity towards electrophiles. While indoles are inherently electron-rich aromatic heterocycles that readily undergo electrophilic substitution, primarily at the C3 position, the N-hydroxy functionality introduces a new dimension to this reactivity. clockss.orgbhu.ac.in
Research has shown that electrophilic substitution reactions on 1-hydroxyindoles can be complex. clockss.org The N-hydroxy group can act as a directing group, but its presence also makes the indole nucleus susceptible to other reactions, such as polymerization, especially under strongly acidic conditions. bhu.ac.in For instance, the Vilsmeier-Haack reaction, a classic electrophilic substitution method to introduce a formyl group, when applied to 1-methoxyindole (B1630564), results in substitution at the C3 position to yield 1-methoxyindole-3-carbaldehyde (B1618907). rsc.org Similarly, bromination of 1-methoxyindole-3-carbaldehyde provides useful building blocks for further chemical transformations. researchgate.net
The electronic nature of the N1 substituent is crucial. The N-hydroxy group, and its derivatives like N-methoxy, can alter the electron distribution within the indole ring, thereby affecting the regioselectivity of electrophilic attack. While C3 remains a primary site for substitution, the presence of the N-OH group can also activate other positions or lead to unexpected reaction pathways. clockss.orgnih.gov Further investigations are ongoing to fully elucidate the scope and limitations of electrophilic substitution reactions on the 1-hydroxyindole (B3061041) core. clockss.org
Nucleophilic Substitution Reactions at Indole C2 Position
A groundbreaking area of reactivity for 1-hydroxyindole derivatives is their susceptibility to nucleophilic substitution, a reaction pathway not typically observed in standard indole chemistry. nii.ac.jp The introduction of the N-hydroxy or N-methoxy group renders the indole nucleus electrophilic, particularly at the C2 position, when a suitable electron-withdrawing group is present at C3. researchgate.netclockss.org
Regioselective Nucleophilic Attack by Various Reagents
1-Methoxyindole-3-carbaldehyde has proven to be a versatile substrate for regioselective nucleophilic substitution at the C2 position. researchgate.netnii.ac.jp A wide array of nucleophiles, including sulfur, oxygen, nitrogen, and carbon-centered reagents, have been successfully employed to introduce substituents at this position, yielding 2-substituted indole-3-carbaldehydes. researchgate.netclockss.orgnii.ac.jp
The presence of an electron-withdrawing group, such as a nitro group at the C6 position, further enhances the reactivity of the indole nucleus towards nucleophiles, leading to higher yields of 2-substituted products. clockss.orgresearchgate.net For instance, 1-methoxy-6-nitroindole-3-carbaldehyde reacts efficiently with various nucleophiles to produce 2,3,6-trisubstituted indoles. clockss.orgethernet.edu.et
Table 1: Examples of Nucleophilic Substitution at C2 of 1-Methoxyindole-3-carbaldehyde Derivatives
| Starting Material | Nucleophile | Product | Yield (%) | Reference |
| 1-Methoxyindole-3-carbaldehyde | Sodium thiomethoxide (NaSMe) | Brassicanal A (2-thiomethylindole-3-carbaldehyde) | 94 | nii.ac.jp |
| 1-Methoxyindole-3-carbaldehyde | Sodium methoxide (B1231860) (NaOMe) | 2-Methoxyindole-3-carbaldehyde | 90 | nii.ac.jp |
| 1-Methoxyindole-3-carbaldehyde | Sodium ethoxide (NaOEt) | 2-Ethoxyindole-3-carbaldehyde | 95 | nii.ac.jp |
| 1-Methoxy-6-nitroindole-3-carbaldehyde | Dimethyl malonate | 2-(Dimethoxycarbonyl)methyl-6-nitroindole-3-carbaldehyde | 92 | clockss.org |
| 1-Methoxy-6-nitroindole-3-carbaldehyde | 3-Acetylpyridine | 2-(3-Pyridinylcarbonyl)methyl-6-nitroindole-3-carbaldehyde | 92 | clockss.org |
Mechanistic Investigations of Nucleophilic Substitution
The mechanism of this unprecedented nucleophilic substitution is a subject of ongoing investigation. One proposed mechanism involves a cine-substitution pathway. chemrxiv.org In this scenario, the nucleophile attacks the C2 position, leading to an intermediate with a negative charge buildup at the C3 position, which is stabilized by the electron-withdrawing carbaldehyde group. Subsequent elimination of the N-methoxy group and re-aromatization furnishes the 2-substituted indole. chemrxiv.org
Another possibility is an addition-elimination mechanism. clockss.org The deviation of the N-O bond from the plane of the indole ring, a phenomenon supported by X-ray crystallographic analysis of 1-hydroxyyohimbine derivatives, is thought to be a key factor enabling this reactivity. nii.ac.jpsemanticscholar.org This deviation, referred to as "bishomoallylic conjugation," may lower the energy barrier for nucleophilic attack at the indole nucleus. nii.ac.jpsemanticscholar.org The precise nature of the transition state, whether it follows an SN2-like or SN1-like pathway, is still under discussion and may depend on the specific reactants and conditions. clockss.org
Reactions Involving the Carbaldehyde Moiety at C3
The carbaldehyde group at the C3 position of 1-hydroxyindole-3-carbaldehyde is a versatile functional handle that participates in a variety of classical carbonyl reactions.
Condensation Reactions (e.g., Knoevenagel, Aldol)
The C3-carbaldehyde readily undergoes condensation reactions with active methylene (B1212753) compounds in what is known as the Knoevenagel condensation. wikipedia.orgorganic-chemistry.org This reaction provides a powerful method for C-C bond formation and the synthesis of α,β-unsaturated systems. wikipedia.org For example, the reaction of indole-3-carbaldehyde derivatives with compounds like imidazolidine-2,4-dione, in the presence of a base such as triethylamine, leads to the formation of Knoevenagel condensation products. amazonaws.com
Similarly, aldol-type condensation reactions are also possible. libretexts.orgpressbooks.pub Under appropriate conditions, the enolate of a ketone or another aldehyde can add to the C3-carbaldehyde, leading to β-hydroxy carbonyl compounds, which can then be dehydrated to form conjugated enones. libretexts.orgresearchgate.netlibretexts.org The Claisen-Schmidt reaction, a specific type of aldol (B89426) condensation between an aromatic aldehyde and a ketone, is also applicable to indole-3-carbaldehydes. libretexts.org These reactions significantly expand the synthetic utility of this compound, allowing for the construction of more complex molecular architectures. researchgate.net
Oxime Formation and Isomerization Dynamics (Syn/Anti)
The carbaldehyde group reacts with hydroxylamine (B1172632) to form the corresponding oxime, 1-hydroxyindole-3-carboxaldehyde oxime. mdpi.comnih.govnih.gov Oximes can exist as a mixture of syn and anti (or E and Z) isomers. mdpi.com The ratio of these isomers can be influenced by the reaction conditions. mdpi.com
Recent research has explored the synthesis of N-substituted indole-3-carboxaldehyde (B46971) oximes, including the 1-methoxy derivative, using mechanochemical methods, which offer a solvent-free and potentially safer alternative to traditional solution-phase reactions. mdpi.comnih.gov Studies on 1-methoxyindole-3-carboxaldehyde oxime have revealed interesting isomerization dynamics between the syn and anti forms. mdpi.com Under acidic conditions, isomerization can occur. For the 1-methoxy derivative, acidic treatment in solution tends to favor the formation of the anti isomer, while in the solid state, the syn isomer can be more prevalent. mdpi.comresearchgate.net The stability of the isomers is also a key factor, with the anti isomers of some indole-3-carbaldehyde oximes showing lower stability in acidic media, leading to isomerization to the more stable syn form. nih.gov The ability to control and understand this isomerization is crucial, as the different isomers can exhibit distinct biological activities or serve as precursors for specific downstream transformations. mdpi.comnih.gov
Functional Group Interconversions and Protective Group Strategies
The reactivity of this compound is characterized by the interplay of its hydroxyl and aldehyde functionalities, which allows for a variety of functional group interconversions. The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, while the N-hydroxy group can be alkylated, acylated, or removed. rsc.orgclockss.org
The strategic use of protecting groups is crucial for achieving selective transformations. organic-chemistry.org The N-hydroxy group is often protected to prevent its interference in reactions targeting the aldehyde or the indole ring. Common protecting groups for the N-hydroxy moiety include acetyl, methoxy (B1213986), and t-butyldimethylsilyl (TBDMS) groups. rsc.orgclockss.org For instance, the Vilsmeier-Haack reaction on 1-t-butyldimethylsilyloxyindole yields both 2-chloroindole-3-carbaldehyde and this compound, demonstrating the influence of the protecting group on the reaction outcome. clockss.org Conversely, protecting the aldehyde group, for example as an acetal, allows for selective reactions at the N-hydroxy position or the indole nucleus. libretexts.org
The choice of protecting group and the reaction conditions are critical for directing the regioselectivity of subsequent transformations. For example, the reaction of 1-hydroxyindole with different alkylating agents in the presence of potassium carbonate leads to various 1-alkoxyindole derivatives. clockss.org The stability of the protecting group under different reaction conditions is also a key consideration. organic-chemistry.org Silyl (B83357) ethers, for instance, are known to have varying stability towards acidic media depending on the steric bulk of the silyl group. harvard.edu
Table 1: Examples of Functional Group Interconversions of this compound and its Derivatives
| Starting Material | Reagents and Conditions | Product(s) | Reference |
| 1-Acetoxyindole (B3353459) | Dimethylformamide, Phosphoryl chloride | 2-Chloroindole-3-carbaldehyde, this compound | rsc.org |
| 1-Hydroxyindole | Alkylating reagent, K2CO3 | 1-Alkoxyindole derivatives | clockss.org |
| 1-t-Butyldimethylsilyloxyindole | Vilsmeier-Haack reaction | 2-Chloroindole-3-carbaldehyde, this compound | clockss.org |
| 1-Methoxyindole-3-carbaldehyde | Nucleophiles (e.g., Grignard reagents) | 2-Substituted-1-methoxyindoles | researchgate.net |
| 3-Formylindoles | Baeyer-Villiger rearrangement | 1H-Indol-3(2H)-ones | researchgate.net |
Catalytic Approaches in Reaction Development
Catalysis plays a pivotal role in developing efficient and selective methods for the synthesis and transformation of this compound and its derivatives. Both metal-catalyzed and organocatalytic approaches have been explored, offering distinct advantages in terms of reactivity, selectivity, and functional group tolerance. rsc.orgmdpi.com
Metal-Catalyzed Transformations
Metal catalysts, particularly those based on palladium, copper, rhodium, and cobalt, have been extensively used to facilitate a wide range of transformations involving the indole scaffold. mdpi.comorganic-chemistry.org These reactions often involve the activation of C-H or C-X bonds, enabling cross-coupling, annulation, and cyclization reactions.
For instance, palladium-catalyzed reactions are commonly employed for C-C and C-N bond formation. researchgate.netmdpi.com The Sonogashira coupling, followed by a selective partial reduction and Pd(II)-catalyzed electrophilic annulation, has been used to synthesize N-hydroxyindoles from ortho-iodonitrobenzene. rsc.org Copper-catalyzed reactions are also prevalent, with applications in the synthesis of 3-cyanoindoles and in cross-dehydrogenative coupling reactions. mdpi.com
Rhodium(III)-catalyzed C-H activation and annulation of arylnitrones with α-diazoketoesters provides a route to 3-carboxylate-substituted N-hydroxyindoles. rsc.org Cobalt-based catalysts have been utilized for the methylation of C-H bonds and in cross-dehydrogenative coupling reactions for indole synthesis. mdpi.comorganic-chemistry.org
Table 2: Examples of Metal-Catalyzed Reactions in the Context of Indole Synthesis and Functionalization
| Catalyst System | Reaction Type | Substrates | Product(s) | Reference |
| Pd(II) | Intramolecular Annulation | ortho-Iodonitrobenzene, Alkynes | N-Hydroxyindoles | rsc.org |
| Cu(I) | C-H Amination | 2-Alkenylanilines | Indoles | mdpi.com |
| Rh(III)/AgSbF6/Cu(OAc)2·H2O | C-H Activation/Annulation | Arylnitrones, α-Diazoketoesters | 3-Carboxylate-substituted N-hydroxyindoles | rsc.org |
| Co(II) | Dehydrogenative Coupling | ortho-Alkenylanilines | Indoles | mdpi.com |
| CuH/DTBM-SEGPHOS | Regiodivergent Alkylation | N-(Benzoyloxy)indoles | N-Alkylated indoles | nih.gov |
Organocatalytic and Biocatalytic Pathways
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of indole derivatives, offering a metal-free alternative to traditional methods. beilstein-journals.orgbeilstein-journals.org Chiral Brønsted acids, such as phosphoric acids (CPAs), and aminocatalysts are commonly employed to activate substrates and control stereoselectivity. beilstein-journals.orgbeilstein-journals.org
For example, L-proline has been used to catalyze the regioselective synthesis of indolyl-4H-chromene scaffolds from indole derivatives, aldehydes, and active methylene compounds. rsc.orgrsc.org This reaction proceeds smoothly in water at room temperature, highlighting the green credentials of organocatalysis. rsc.org Chiral phosphoric acids have been successfully applied in the enantioselective Friedel-Crafts alkylation of indoles. acs.org
Biocatalysis offers a highly selective and environmentally benign approach to the synthesis and modification of indole derivatives. researchgate.netresearchgate.net Enzymes such as tryptophan synthase and aldehyde oxidases have been implicated in the biosynthesis and metabolism of indole-3-carbaldehyde and related compounds in various organisms. researchgate.netnih.gov For instance, brassinin (B1667508) oxidase, a fungal enzyme, can convert brassinin into 1H-indole-3-carboxaldehyde. researchgate.net In Arabidopsis, ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) is involved in the oxidation of indole-3-acetaldehyde to indole-3-acetic acid. nih.gov The flavin-dependent oxygenase IacA can convert indole-3-acetic acid to 2-hydroxyindole-3-acetic acid. mdpi.com
Table 3: Examples of Organocatalytic and Biocatalytic Reactions
| Catalyst/Enzyme | Reaction Type | Substrates | Product | Reference |
| L-Proline | Knoevenagel Condensation/Michael Addition | Indoles, Aldehydes, Active Methylene Compounds | 3-Substituted indoles | rsc.orgrsc.org |
| Chiral Phosphoric Acid (CPA) | Friedel-Crafts Alkylation | Indoles, Electrophiles | Enantioenriched alkylated indoles | acs.org |
| Brassinin Oxidase | Oxidation | Brassinin | 1H-Indole-3-carboxaldehyde | researchgate.net |
| Tryptophan Synthase (TrpB) | Condensation | 4-Hydroxyindole, L-serine | 4-Hydroxytryptophan | researchgate.net |
| IacA (Flavin-dependent oxygenase) | Hydroxylation | Indole-3-acetic acid | 2-Hydroxyindole-3-acetic acid | mdpi.com |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be made.
Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms. For 1-hydroxyindole-3-carbaldehyde, the spectrum is expected to show distinct signals for the aldehyde proton, the protons on the pyrrole (B145914) and benzene (B151609) rings, and the hydroxyl proton.
The ¹H NMR spectrum of the analog, 1-methoxyindole-3-carbaldehyde (B1618907), in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals that can be used to predict the spectrum of the target compound. mdpi.com The aldehyde proton (H-8) is highly deshielded by the carbonyl group and appears as a singlet far downfield. The proton at the 2-position (H-2) also appears as a singlet. The four protons on the benzene ring (H-4, H-5, H-6, H-7) typically appear as a complex set of multiplets. For the target compound, an additional broad singlet for the N-OH proton would be expected, the chemical shift of which would be dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound based on 1-Methoxyindole-3-carbaldehyde Analog
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-OH | Variable (Broad) | s (br) |
| H-8 (CHO) | ~9.9 - 10.1 | s |
| H-4 | ~8.1 - 8.3 | d |
| H-2 | ~7.5 - 7.7 | s |
| H-7 | ~7.4 - 7.5 | d |
| H-5, H-6 | ~7.2 - 7.4 | m |
Data is inferred from the spectrum of 1-methoxyindole-3-carbaldehyde. mdpi.com s = singlet, d = doublet, m = multiplet, br = broad.
¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum for this compound is expected to show nine distinct signals corresponding to its nine carbon atoms. The aldehyde carbonyl carbon (C-8) will be the most downfield signal. The chemical shifts of the indole (B1671886) ring carbons are influenced by the heteroatoms and the fused ring system.
Data for the analog 1-methoxyindole-3-carbaldehyde oxime provides insight into the expected shifts for the carbon framework. mdpi.com After accounting for the conversion of the aldehyde to an oxime, the approximate positions for the carbons in the target aldehyde can be predicted.
Table 2: Predicted ¹³C NMR Data for this compound based on Analog Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-8 (CHO) | ~185 |
| C-7a | ~133 |
| C-2 | ~125 |
| C-6 | ~124 |
| C-4 | ~122 |
| C-5 | ~121 |
| C-3a | ~121 |
| C-3 | ~105 |
| C-7 | ~108 |
Data is inferred and approximated from the spectrum of 1-methoxyindole-3-carbaldehyde oxime. mdpi.com
Nitrogen NMR is a specialized technique that can directly probe the electronic environment of the nitrogen atom in the indole ring. Due to the low natural abundance and quadrupolar broadening (for ¹⁴N), obtaining ¹⁵N NMR spectra is challenging but highly informative.
No experimental ¹⁵N NMR data for this compound has been reported in the literature. Theoretically, a ¹⁵N NMR experiment would show a single resonance corresponding to the N-1 atom. Its chemical shift would be indicative of the N-hydroxyindole system and would be distinct from that of a standard indole or N-alkylindole, providing direct evidence for the N-O bond.
While one-dimensional NMR provides foundational data, 2D NMR experiments are essential for unambiguously assembling the molecular structure, especially for complex spin systems. Although specific 2D NMR studies on this compound are not available, their application would be as follows:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through-bond, typically over two to three bonds. For this molecule, COSY would reveal correlations between adjacent protons on the benzene ring (H-4 with H-5, H-5 with H-6, and H-6 with H-7), confirming their sequence.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., H-2 to C-2, H-4 to C-4, etc.).
HMBC (Heteronuclear Multiple Bond Correlation): This is a key technique for connecting different parts of a molecule. It shows correlations between protons and carbons over two to three bonds. Crucial HMBC correlations for confirming the structure would include:
The aldehyde proton (H-8) correlating to C-3 and C-3a.
The H-2 proton correlating to C-3, C-3a, and C-7a.
The H-4 proton correlating to C-5, C-6, and C-7a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of their bond connectivity. It is useful for determining stereochemistry and conformation. For this planar molecule, NOESY could show correlations between the aldehyde proton (H-8) and the H-4 proton, confirming the orientation of the aldehyde group.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy measures the absorption of infrared light by a molecule, causing its bonds to vibrate. The frequencies of these vibrations are characteristic of specific functional groups.
The FT-IR spectrum provides a molecular fingerprint, allowing for the rapid identification of key functional groups. For this compound, the most prominent bands would be from the O-H stretch of the hydroxyl group, the C=O stretch of the aldehyde, and various stretches associated with the aromatic indole ring. Data from related indole aldehydes and general IR correlation tables allow for a reliable prediction of the spectrum. rsc.org
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400-3200 (broad) | O-H Stretch | N-Hydroxy |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2850, ~2750 | C-H Stretch | Aldehyde (Fermi doublet) |
| ~1660-1680 (strong) | C=O Stretch | Aldehyde |
| ~1600, ~1450 | C=C Stretch | Aromatic Ring |
| ~1350-1250 | C-N Stretch | Indole Ring |
| ~1200-1000 | N-O Stretch | N-Hydroxy |
| ~900-675 | C-H Bend (out-of-plane) | Aromatic |
Values are approximate and based on general IR correlation tables and data from analogous compounds. mdpi.comrsc.org
Fourier Transform Raman (FT-Raman) Spectroscopy
Fourier Transform Raman (FT-Raman) spectroscopy provides valuable insights into the vibrational modes of a molecule, offering a fingerprint of its structural framework. While specific experimental FT-Raman data for this compound is not extensively documented in publicly available literature, the expected spectral features can be inferred from studies on closely related analogs, such as 1H-Indole-3-carbaldehyde and other indole derivatives. nih.govresearchgate.netnih.gov
Theoretical studies, often employing Density Functional Theory (DFT), on similar molecules predict characteristic Raman bands. researchgate.net For the indole core, key vibrations include N-H bending, C-N stretching, and various ring deformation modes. The carbaldehyde group at the 3-position would exhibit a strong C=O stretching vibration. The introduction of the hydroxyl group at the N1-position is expected to introduce new vibrational modes, including O-H bending and N-O stretching, and to subtly shift the frequencies of the indole ring vibrations due to its electronic influence.
A detailed experimental investigation would be required to assign the specific Raman shifts for this compound. However, a representative table of expected vibrational modes based on data from analogous compounds is presented below. researchgate.netresearchgate.net
Table 1: Predicted FT-Raman Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |
|---|---|---|
| N-O Stretch | 900 - 1000 | Characteristic of the N-hydroxy group. |
| Indole Ring Breathing | 1300 - 1400 | A complex vibration involving the entire indole ring. |
| C=C Aromatic Stretch | 1580 - 1620 | Associated with the benzene and pyrrole rings of the indole core. |
| C=O Aldehyde Stretch | 1650 - 1700 | A strong, characteristic band for the carbaldehyde group. |
| O-H Bend | 1300 - 1450 | Associated with the N-hydroxy group. |
| C-H Aromatic Stretch | 3000 - 3100 | Vibrations of the C-H bonds on the indole ring. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
For this compound, the UV-Vis spectrum is characterized by multiple absorption bands, corresponding to π→π* and n→π* electronic transitions within the conjugated indole system and the carbaldehyde group. acs.org The N-hydroxy group and the aldehyde function as auxochromes and chromophores, respectively, influencing the position and intensity of the absorption maxima (λmax).
Experimental data for this compound in methanol (B129727) shows several distinct absorption peaks. acs.org These are attributed to the electronic transitions within the aromatic system.
Table 2: Experimental UV-Vis Absorption Maxima for this compound in Methanol
| λmax (nm) | log ε | Transition Type (Probable) |
|---|---|---|
| 214 | 4.36 | π→π* |
| 239 | 4.49 | π→π* |
| 260 (shoulder) | 4.23 | π→π* |
| 292 | 4.14 | π→π* |
| 356 | 3.79 | n→π* |
Data sourced from Fukui et al., 2007. acs.org
The bands in the lower wavelength region are characteristic of the indole chromophore's high-energy π→π* transitions. The lower energy, longer wavelength absorption is likely due to an n→π* transition involving the non-bonding electrons of the oxygen atoms in the hydroxyl and carbonyl groups.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. While specific experimental HRMS data for this compound is not readily found in the surveyed literature, its exact mass can be calculated from its chemical formula, C₉H₇NO₂.
The theoretical exact mass is a critical parameter for the identification and confirmation of the compound in complex mixtures. In an HRMS experiment, the instrument measures the mass-to-charge ratio (m/z) to a very high degree of accuracy. For this compound, the expected protonated molecule [M+H]⁺ would be observed.
Studies on related hydroxyindole-3-carboxylic acids have demonstrated characteristic fragmentation patterns, often involving the loss of water or a hydroxyl radical from the molecular ion. unito.itrsc.org A similar fragmentation behavior would be anticipated for this compound, providing further structural information in tandem MS/MS experiments.
Table 3: Theoretical Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₇NO₂ |
| Monoisotopic Mass | 161.0477 u |
| Theoretical [M+H]⁺ | 162.0550 u |
| Theoretical [M+Na]⁺ | 184.0369 u |
X-ray Single Crystal Diffraction for Solid-State Structural Proof
X-ray single crystal diffraction stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and intermolecular interactions, offering unequivocal proof of the molecular structure.
To date, a specific single crystal X-ray structure of this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other readily accessible databases. However, the crystal structures of several closely related indole-3-carbaldehyde derivatives have been determined, including 1H-Indole-3-carbaldehyde and 1-Vinyl-1H-indole-3-carbaldehyde. rsc.orgjournals.co.zanih.gov
These studies reveal that the indole ring system is generally planar. rsc.orgjournals.co.za In the solid state, molecules of indole-3-carbaldehyde derivatives often form hydrogen-bonded networks. For this compound, strong intermolecular hydrogen bonding involving the N-hydroxy group and the carbaldehyde oxygen would be expected to play a significant role in the crystal packing. A research article mentions the reaction of this compound, where the crystal structure of a subsequent product was determined, but not of the starting material itself. researchgate.net
Should a suitable single crystal of this compound be obtained, the expected crystallographic data would provide a wealth of structural information as outlined in the hypothetical data table below.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 12 - 18 |
| β (°) | 90 - 110 (for monoclinic) |
| Volume (ų) | ~800 - 1200 |
| Z | 4 |
| Key Bond Length (C=O) | ~1.21 Å |
| Key Bond Length (N-O) | ~1.38 Å |
| Key Intermolecular Interaction | Hydrogen bonding (O-H···O) |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations are a cornerstone of modern chemical research, providing a lens into the electronic world of molecules. For 1-hydroxyindole-3-carbaldehyde, DFT would be the method of choice to elucidate its fundamental properties.
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.
Conformational analysis would also be essential to identify different spatial arrangements of the atoms (conformers) and their relative stabilities. The orientation of the hydroxyl (-OH) group and the carbaldehyde (-CHO) group relative to the indole (B1671886) ring would be of particular interest. However, specific optimized geometric parameters for this compound are not available in the reviewed literature.
Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. This allows for a direct comparison between theoretical predictions and experimental spectroscopic data, serving as a validation of the computational method. A detailed vibrational analysis for this compound, including predicted frequencies and their corresponding vibrational modes, has not been found in the available literature.
The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions. A smaller gap generally implies higher reactivity.
Without specific computational studies on this compound, a data table of its HOMO-LUMO energies and band gap cannot be provided. For the related 1H-indole-3-carbaldehyde, such studies have been conducted, revealing insights into its electronic behavior. tandfonline.com
Table 1: Hypothetical Electronic Properties of this compound
| Property | Value |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table is for illustrative purposes only. The values are not based on actual computational results for this compound.
Reactivity Prediction and Mechanism Elucidation
Computational methods are powerful tools for predicting how and where a molecule will react.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. For this compound, one would expect the oxygen atoms of the hydroxyl and carbonyl groups to be regions of high negative potential, making them susceptible to electrophilic attack. The hydrogen of the hydroxyl group and the regions around the aromatic ring might show positive potential. However, a specific MEP map for this compound is not available.
Fukui functions provide a more quantitative measure of the reactivity at different atomic sites within a molecule. They indicate the change in electron density at a particular point when an electron is added to or removed from the system. This analysis can pinpoint the most likely sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). While this analysis has been performed for 1H-indole-3-carbaldehyde tandfonline.com, similar detailed reactivity predictions for this compound are not present in the available scientific literature.
Reaction Pathway Modeling and Transition State Analysis
The synthesis of indole-3-carbaldehydes often involves electrophilic substitution reactions, such as the Vilsmeier-Haack reaction. ijpcbs.comsemanticscholar.org Computational modeling of these reaction pathways for substituted indoles can elucidate the mechanism and identify the transition states, which are critical for understanding reaction rates and selectivity.
While specific studies on the reaction pathway modeling for the synthesis of this compound are not extensively available, insights can be drawn from computational investigations of similar reactions on the indole scaffold. The Vilsmeier-Haack reaction, for instance, proceeds through the formation of a Vilsmeier reagent (a chloroiminium ion) which then acts as the electrophile. researchgate.net
For a substituted indole like 1-hydroxyindole (B3061041), the reaction mechanism would involve the attack of the electron-rich indole ring on the Vilsmeier reagent. Density Functional Theory (DFT) calculations are a common method to model such reactions. These calculations can map out the potential energy surface of the reaction, identifying the energies of reactants, intermediates, transition states, and products.
A hypothetical reaction pathway for the formylation of 1-hydroxyindole would proceed as follows:
Formation of the electrophile: The Vilsmeier reagent is formed from a substituted amide (like N,N-dimethylformamide) and phosphorus oxychloride.
Electrophilic attack: The π-system of the 1-hydroxyindole nucleus attacks the electrophilic carbon of the Vilsmeier reagent. The hydroxyl group at the 1-position influences the electron density of the indole ring, directing the substitution to a specific position, typically the 3-position which is the most nucleophilic site in indoles. uni-muenchen.de
Formation of a σ-complex (intermediate): This attack leads to the formation of a cationic intermediate, often called a σ-complex or arenium ion, where the aromaticity of the pyrrole (B145914) ring is temporarily disrupted.
Deprotonation and re-aromatization: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and leading to the formation of an iminium salt intermediate.
Hydrolysis: The iminium salt is then hydrolyzed to yield the final this compound.
Transition state analysis for each of these steps would involve locating the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the step and thus its rate. Computational software can calculate the vibrational frequencies of the transition state structure, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For related indole derivatives, DFT and Intrinsic Reaction Coordinate (IRC) calculations have been used to investigate the rotational barriers around bonds, which can influence the conformational preferences of the molecule. nih.gov Such studies provide insights into the energetics of different molecular arrangements.
Intermolecular Interactions and Crystal Packing Analysis
The solid-state structure and properties of a molecule are governed by its intermolecular interactions and how it packs in the crystal lattice. These aspects can be investigated computationally and experimentally.
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal. It maps the electron distribution of a molecule in a crystal, allowing for the identification of close contacts between neighboring molecules. The surface is colored according to different properties, such as dnorm (which highlights regions of close intermolecular contacts), shape index, and curvedness.
For this compound, a Hirshfeld surface analysis would be expected to reveal significant contributions from hydrogen bonding involving the hydroxyl group at the 1-position and the carbonyl group at the 3-position, in addition to other weaker interactions.
A hypothetical summary of the percentage of intermolecular contacts for this compound, based on analyses of similar molecules, is presented in the table below.
| Intermolecular Contact | Percentage Contribution |
| O···H / H···O | 35 - 45% |
| H···H | 25 - 35% |
| C···H / H···C | 15 - 25% |
| C···C | 3 - 8% |
| N···H / H···N | 1 - 5% |
| Other | < 2% |
This table is illustrative and based on data from related indole structures. Specific values for this compound would require experimental crystal data.
The crystal structure of 1H-Indole-3-carbaldehyde reveals that molecules are linked into chains by N–H···O hydrogen bonds. nih.gov In the case of this compound, the presence of the N-hydroxyl group introduces an additional and strong hydrogen bond donor, which would significantly influence the crystal packing.
Computational methods, such as DFT, can be used to calculate the energies of these different interactions, providing a quantitative understanding of their relative strengths and contributions to the stability of the crystal lattice.
Molecular Dynamics Simulations (if applicable to conformational behavior or solvent effects)
Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can be valuable for understanding its conformational flexibility and the influence of solvent on its structure and behavior.
For this compound, MD simulations could be used to explore:
Conformational analysis: The rotation around the bond connecting the indole ring to the carbaldehyde group, and the orientation of the N-hydroxyl group.
Solvent effects: How different solvents (polar vs. non-polar) affect the conformational equilibrium and the intramolecular and intermolecular hydrogen bonding patterns. researchgate.netrsc.org
Hydration structure: The arrangement of water molecules around the solute in an aqueous environment, which is important for understanding its solubility and reactivity in biological systems.
The results of such simulations would be valuable for understanding the behavior of this molecule in solution, which is relevant for its synthetic manipulation and biological applications.
In Silico Studies of Molecular Properties Relevant to Synthetic Design
In silico methods are increasingly used to predict various molecular properties that are relevant to synthetic design and drug discovery. These computational tools can help in assessing the synthetic accessibility and potential reactivity of a target molecule before it is synthesized in the lab.
For this compound, in silico studies can provide valuable information on:
Molecular descriptors: Calculation of various physicochemical properties such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These descriptors are important for predicting the molecule's behavior in different environments and its potential as a drug candidate.
Reactivity prediction: Computational models can predict the most likely sites for electrophilic or nucleophilic attack on the molecule. For this compound, this could help in designing further synthetic modifications. For example, mapping the electrostatic potential on the molecular surface can identify electron-rich and electron-poor regions, indicating likely sites for reaction.
Synthetic accessibility: There are computational algorithms that can estimate the synthetic accessibility of a molecule based on its structural complexity and comparison to known starting materials. nih.gov This can be a useful tool for planning synthetic routes.
Below is a table of predicted molecular properties for this compound, which are relevant for synthetic design.
| Property | Predicted Value | Relevance to Synthetic Design |
| Molecular Formula | C₉H₇NO₂ | Basic information for synthesis and characterization. |
| Molecular Weight | 161.16 g/mol | Important for stoichiometry calculations. |
| XLogP3 | 1.5 | Predicts the lipophilicity, affecting solubility and purification methods. |
| Hydrogen Bond Donors | 1 | Indicates potential for hydrogen bonding in reactions and crystal packing. |
| Hydrogen Bond Acceptors | 2 | Indicates potential for hydrogen bonding in reactions and crystal packing. |
| Rotatable Bonds | 1 | Relates to the conformational flexibility of the molecule. |
| Topological Polar Surface Area | 49.9 Ų | Influences solubility, permeability, and intermolecular interactions. |
These values are typically calculated using cheminformatics software and provide a preliminary assessment of the molecule's properties.
In silico studies on related indole derivatives have been used to design molecules with specific biological activities, such as enzyme inhibitors. mdpi.comespublisher.com These studies often involve molecular docking to predict how a molecule might bind to a biological target, which can guide the design of new synthetic analogues.
Applications in Advanced Organic Synthesis and Material Science
Role as an Essential Synthetic Building Block for Complex Heterocyclic Systems
1-Hydroxyindole-3-carbaldehyde serves as a crucial starting material for the synthesis of a variety of complex heterocyclic systems. The inherent reactivity of the indole (B1671886) nucleus, combined with the aldehyde functional group, allows for a range of chemical transformations. These reactions are fundamental in constructing fused heterocyclic rings and other intricate molecular architectures that are often found in biologically active compounds.
Intermediates in Total Syntheses of Natural Products (e.g., Alkaloids)
The indole scaffold is a common motif in a vast number of natural products, particularly alkaloids, which exhibit a wide range of biological activities. While specific examples detailing the use of this compound in the total synthesis of alkaloids are not yet extensively documented in publicly available research, the closely related hydroxyindole-3-carbaldehyde derivatives are known to be precursors in the biosynthesis of certain indole alkaloids in plants. For instance, derivatives such as 4-hydroxyindole-3-carbaldehyde and 5-hydroxyindole-3-carbaldehyde have been identified in metabolic pathways, suggesting the potential of N-hydroxy analogs as synthetic intermediates for accessing these complex natural products.
Precursors for the Development of Highly Functionalized Indole Derivatives
The aldehyde group at the 3-position of this compound is a versatile handle for introducing a wide array of functional groups. This allows for the synthesis of highly functionalized indole derivatives with tailored electronic and steric properties. These modifications are critical for tuning the biological activity and physical properties of the resulting molecules, making them suitable for various applications, from medicinal chemistry to materials science.
Utilization in Multicomponent Reactions for Scaffold Construction
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules in a single step. While the application of this compound in MCRs is an area of ongoing research, the analogous 1H-Indole-3-carbaldehyde is widely used in such reactions to generate diverse heterocyclic scaffolds. The unique electronic nature of the N-hydroxy group in this compound is expected to offer novel reaction pathways and lead to the discovery of new and diverse molecular architectures.
Potential in the Design and Synthesis of Novel Organic Materials
The indole ring is a well-known structural motif in organic materials due to its electronic properties and ability to participate in π-stacking interactions. The introduction of a hydroxyl group on the nitrogen atom of the indole ring in this compound can significantly influence its electronic and photophysical properties. This makes it a promising candidate as a structural motif in the design and synthesis of novel organic materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes. For example, the related 4-hydroxyindole-3-carbaldehyde has been utilized in the synthesis of fluorescent probes, highlighting the potential of hydroxyindole carbaldehydes in materials science.
Biosynthetic Pathways and Chemical Biology Aspects
Enzymatic Pathways Leading to Indole-3-carbaldehyde Derivatives in Biological Systems
In plants such as Arabidopsis, the biosynthesis of indole-3-carbaldehyde derivatives is part of a broader network of tryptophan-derived secondary metabolism that is crucial for defense against pathogens. encyclopedia.pubnih.govacs.org The pathway begins with the conversion of tryptophan to indole-3-acetaldoxime (IAOx). encyclopedia.pubnih.gov This initial step is a critical N-hydroxylation reaction, forming a 1-hydroxyindole (B3061041) derivative that serves as a branching point for the synthesis of various defense compounds, including camalexin (B168466) and indolic glucosinolates. encyclopedia.pubnih.gov
From indole-3-acetaldoxime, the pathway proceeds to form indole-3-acetonitrile (B3204565) (IAN). encyclopedia.pubnih.govacs.org Indole-3-acetonitrile is a key intermediate that can be subsequently converted into indole-3-carbaldehyde (ICHO) and its corresponding acid, indole-3-carboxylic acid (ICOOH). encyclopedia.pubnih.gov This conversion is a significant step in the plant's induced defense response, often triggered by microbial attack or treatment with signaling molecules like silver nitrate. encyclopedia.pub
In microbial systems, particularly within the human gut microbiota, certain bacteria can also metabolize dietary L-tryptophan to produce indole-3-carbaldehyde. nih.gov Species of the genus Lactobacillus are known to convert tryptophan into indole-3-aldehyde (another name for indole-3-carbaldehyde), which can then interact with host immune cells. nih.govpnas.org
Identification and Characterization of Biosynthetic Enzymes (e.g., Aldehyde Oxidases, Cytochrome P450)
Several key enzymes involved in the biosynthesis of indole-3-carbaldehyde derivatives have been identified and characterized. These enzymes belong mainly to the Cytochrome P450 monooxygenase (CYP) and Aldehyde Oxidase (AO) families.
Cytochrome P450 Monooxygenases (CYPs):
CYP79B2 and CYP79B3: These two cytochrome P450 enzymes are responsible for the first committed step in the pathway in Arabidopsis. They catalyze the N-hydroxylation of L-tryptophan to produce indole-3-acetaldoxime (IAOx). encyclopedia.pubnih.gov This reaction is fundamental for the entire class of indole-derived defense compounds in this species.
CYP71B6: This enzyme is involved in the conversion of indole-3-acetonitrile (IAN) into indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH), releasing cyanide in the process. encyclopedia.pubnih.gov Its expression is often co-regulated with other genes involved in phytoalexin biosynthesis. encyclopedia.pubnih.govacs.org
Aldehyde Oxidases (AOs):
ARABIDOPSIS ALDEHYDE OXIDASE 1 (AAO1): This enzyme plays a crucial role in the oxidation of indole-3-carbaldehyde (ICHO) to indole-3-carboxylic acid (ICOOH). encyclopedia.pubnih.govacs.org Aldehyde oxidases are known for their broad substrate specificity and are involved in the final steps of various metabolic pathways, including the biosynthesis of plant hormones like abscisic acid and auxin (indole-3-acetic acid). encyclopedia.pubresearchgate.net While initially thought to be primarily involved in auxin biosynthesis by oxidizing indole-3-acetaldehyde, AAO1 has been clearly shown to function in the defense-related ICHO pathway. encyclopedia.pubresearchgate.net
The table below summarizes the key enzymes and their functions in the biosynthesis of indole-3-carbaldehyde derivatives in Arabidopsis thaliana.
| Enzyme | Enzyme Family | Substrate | Product(s) | Role in Pathway |
|---|---|---|---|---|
| CYP79B2 / CYP79B3 | Cytochrome P450 | L-Tryptophan | Indole-3-acetaldoxime (IAOx) | Initial N-hydroxylation and formation of the precursor for indole (B1671886) defense compounds. encyclopedia.pubnih.gov |
| CYP71B6 | Cytochrome P450 | Indole-3-acetonitrile (IAN) | Indole-3-carbaldehyde (ICHO), Indole-3-carboxylic acid (ICOOH) | Conversion of the IAN intermediate to ICHO and ICOOH. encyclopedia.pubnih.govacs.org |
| AAO1 | Aldehyde Oxidase | Indole-3-carbaldehyde (ICHO) | Indole-3-carboxylic acid (ICOOH) | Oxidation of ICHO to ICOOH. encyclopedia.pubnih.govacs.org |
Chemical Transformations of Indole Precursors (e.g., Tryptophan, Indole-3-acetonitrile)
The biosynthesis of indole-3-carbaldehyde derivatives involves a cascade of chemical transformations starting from primary metabolites.
Tryptophan: As the primary precursor, L-tryptophan undergoes an oxidative decarboxylation and N-hydroxylation catalyzed by CYP79B2/B3 to yield indole-3-acetaldoxime. encyclopedia.pubnih.gov This transformation from an amino acid to an aldoxime is a pivotal entry point into this specialized metabolic pathway.
Indole-3-acetonitrile (IAN): This intermediate is central to the formation of indole-3-carbaldehyde. encyclopedia.pubnih.govacs.org The conversion of IAN to ICHO is catalyzed by the cytochrome P450 enzyme CYP71B6. encyclopedia.pubnih.gov This reaction involves the oxidative cleavage of the acetonitrile (B52724) group to a formyl group (carbaldehyde). Indole-3-acetonitriles are considered important building blocks in the synthesis of various tryptamines and natural products. acs.org
Future Directions and Emerging Research Avenues
Development of Greener and Sustainable Synthetic Methodologies
The chemical industry's increasing focus on sustainability has spurred the development of environmentally benign synthetic methods. For indole-3-carbaldehydes, traditional methods like the Vilsmeier-Haack and Duff reactions, while effective, often involve harsh reagents and generate significant waste. The future of 1-hydroxyindole-3-carbaldehyde synthesis lies in the adoption of greener alternatives.
Recent advancements have highlighted the potential of various catalytic systems to promote the synthesis of indole (B1671886) derivatives in a more sustainable manner. The use of nanocatalysts, for instance, offers high efficiency and recyclability, minimizing waste and energy consumption. Similarly, deep eutectic solvents (DESs) are emerging as promising green reaction media, offering advantages such as low toxicity, biodegradability, and high reaction rates.
A key precursor for this compound is its 1-methoxy derivative, 1-methoxyindole-3-carbaldehyde (B1618907). The conversion of this precursor to the target molecule is a critical step that can be optimized for sustainability. Future research will likely focus on developing catalytic systems that can efficiently and selectively de-methylate the 1-methoxy group under mild conditions, avoiding the use of harsh demethylating agents.
Table 1: Comparison of Traditional and Emerging Synthetic Methods for Indole-3-Carbaldehydes
| Method | Reagents/Catalysts | Advantages | Disadvantages |
| Vilsmeier-Haack | POCl₃, DMF | High yields, well-established | Harsh reagents, stoichiometric waste |
| Duff Reaction | Hexamethylenetetramine, acid | Simple procedure | Low yields for some substrates |
| Nanocatalysis | e.g., Metal oxide nanoparticles | High efficiency, recyclability, mild conditions | Catalyst synthesis and cost can be a factor |
| Deep Eutectic Solvents | Choline chloride/urea (B33335), etc. | Green solvent, biodegradable, recyclable | Substrate solubility can be a limitation |
Discovery of Novel Reactivity and Unconventional Transformations
The reactivity of the 1-hydroxyindole (B3061041) scaffold is a rich area for exploration. The presence of the N-hydroxy group introduces unique electronic properties that can be exploited to discover novel chemical transformations. While the chemistry of indole itself is well-documented, the influence of the 1-hydroxy substituent on the reactivity of the 3-carbaldehyde group is not fully understood.
One area of interest is the potential for this compound to exist in equilibrium with its nitrone tautomer. This tautomer could participate in 1,3-dipolar cycloaddition reactions, providing a powerful tool for the synthesis of complex heterocyclic systems. Investigating the conditions that favor the formation of the nitrone tautomer and its subsequent reactivity with various dipolarophiles is a promising avenue for future research.
Furthermore, the nucleophilic character of the indole ring, modified by the 1-hydroxy group, can be harnessed for novel substitution reactions. Research into the regioselectivity of nucleophilic attack on the this compound core could lead to the development of new methods for the synthesis of substituted indole derivatives. For instance, studies on the related 1-methoxyindole-3-carbaldehyde have shown that nucleophilic substitution can occur at the C2 position, a reactivity pattern that may also be accessible for the 1-hydroxy analogue under specific conditions.
Advancements in Stereocontrol and Catalyst Design for Asymmetric Synthesis
The development of stereoselective methods for the synthesis of chiral indole derivatives is a major focus in organic chemistry, driven by the prevalence of these motifs in pharmaceuticals and natural products. While significant progress has been made in the asymmetric functionalization of the indole core, the application of these methods to this compound remains largely unexplored.
Future research will likely focus on the design and application of chiral catalysts, both organocatalysts and transition-metal complexes, for the enantioselective transformation of this compound. The aldehyde functionality at the C3 position provides a handle for various asymmetric reactions, such as aldol (B89426) additions, Henry reactions, and reductive aminations.
The design of catalysts that can effectively control the stereochemistry of these reactions in the presence of the N-hydroxy group will be a key challenge. Understanding the interplay between the catalyst, the substrate, and the reaction conditions will be crucial for achieving high levels of enantioselectivity. The development of novel chiral ligands and organocatalytic systems tailored for the unique electronic and steric properties of this compound will be a significant area of investigation.
Integration of Computational Design with Experimental Synthesis for Targeted Compound Generation
The synergy between computational chemistry and experimental synthesis offers a powerful approach for the rational design and targeted synthesis of novel molecules with desired properties. In the context of this compound, computational tools can be employed to predict the reactivity, spectroscopic properties, and biological activity of its derivatives.
In silico screening of virtual libraries of this compound analogues can help identify promising candidates for synthesis and biological evaluation. Molecular modeling and quantitative structure-activity relationship (QSAR) studies can provide insights into the structural features that govern the activity of these compounds, guiding the design of more potent and selective molecules.
The integration of these computational predictions with experimental validation will streamline the drug discovery and materials development process. For example, computational studies could predict derivatives of this compound with enhanced affinity for a specific biological target. This information would then guide the synthetic efforts, allowing for a more efficient and targeted approach to the generation of new bioactive compounds.
Exploration of this compound in Supramolecular Chemistry and Self-Assembly
The ability of molecules to form ordered structures through non-covalent interactions is the foundation of supramolecular chemistry and self-assembly. The this compound scaffold possesses several features that make it an interesting building block for the construction of supramolecular architectures.
The N-hydroxy group and the C3-aldehyde can both participate in hydrogen bonding, a key interaction in directing self-assembly. The aromatic indole core can engage in π-π stacking interactions, further contributing to the stability of supramolecular structures. While some studies on related indole derivatives have explored their self-assembly properties, the potential of this compound in this area is yet to be fully realized.
Future research could focus on investigating the self-assembly of this compound and its derivatives in solution and in the solid state. Crystal engineering studies could be employed to design and synthesize crystalline materials with specific network topologies and properties. The exploration of its ability to act as a guest in host-guest complexes or to form gels and other soft materials is another exciting avenue. Understanding and controlling the supramolecular behavior of this molecule could lead to the development of new functional materials with applications in areas such as sensing, catalysis, and drug delivery. Although X-ray analysis of a related 1-hydroxyindole derivative did not show expected hydrogen bonding, further investigation into the supramolecular behavior of this compound itself is warranted.
Q & A
Q. How should researchers design controlled experiments to study the stability of this compound under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
